Ara-orotic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33886-20-3 |
|---|---|
Molecular Formula |
C10H10N2O7 |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylic acid |
InChI |
InChI=1S/C10H10N2O7/c13-2-4-6(15)7-8(18-4)12-3(9(16)17)1-5(14)11-10(12)19-7/h1,4,6-8,13,15H,2H2,(H,16,17)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
DSHIOTZLUFLXCT-CCXZUQQUSA-N |
SMILES |
C1=C(N2C3C(C(C(O3)CO)O)OC2=NC1=O)C(=O)O |
Isomeric SMILES |
C1=C(N2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O)C(=O)O |
Canonical SMILES |
C1=C(N2C3C(C(C(O3)CO)O)OC2=NC1=O)C(=O)O |
Synonyms |
2,2'-anhydro-1-(beta-arabinofuranosyl)-orotic acid ara-orotic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ara Orotic Acid
Elucidation of Synthetic Pathways for Ara-Orotic Acid
The synthesis of this compound typically involves the condensation of orotic acid with a sugar derivative, followed by cyclization and dehydration reactions. ontosight.ai
The multi-step synthesis of 2,2'-anhydro-1-(beta-arabinofuranosyl)orotic acid involves a series of reactions designed to construct the complex anhydro nucleoside structure. One general approach involves the reaction of orotic acid with a suitable arabinofuranosyl derivative. The formation of the anhydro nucleoside structure is a key step, often followed by further modifications. ontosight.ai
For instance, the synthesis of orotic acid itself can involve reacting maleuric acid (or its methyl ester) with bromine, followed by alkaline treatment of the intermediate bromides. This process yields orotic acid. researchgate.net Another method for synthesizing orotic acid involves reacting maleyl urea (B33335) with bromine, where the bromine is generated in situ from sodium bromide and hydrogen peroxide. This reaction is followed by the addition of a strong base and acidification with concentrated hydrochloric acid. google.com
Historically, orotic acid has been prepared from glutamic acid through a hydantoin (B18101) intermediate, which is then converted to orotic acid upon treatment with hydroxide. nih.gov
Regioselectivity and stereoselectivity are crucial in the synthesis of nucleoside analogues like this compound to ensure the correct attachment points and spatial arrangements of functional groups. Regioselective synthesis refers to the preferential formation of one regioisomer over another, which is vital for controlling the product's structure and its biological activity. numberanalytics.com
In the context of nucleoside synthesis, achieving regioselective ribosylation (attachment of the ribose sugar) at specific nitrogen positions of nucleobases (e.g., N1 for pyrimidines) is a significant challenge due to the low nucleophilicity of these sites. researchgate.net For example, direct alkylation of orotic acid often results in a mixture of disubstituted and N3-substituted orotic acid derivatives, as N3 is typically the more reactive site. nih.govgoogle.comnih.gov This highlights the need for specific strategies to achieve N1-substitution, which is often desired for nucleoside analogues.
One reported method for synthesizing N1-substituted orotic acid derivatives involves using substituted maleimide (B117702) as a synthetic intermediate, proceeding through a four-step process from readily available starting materials. This allows for the synthesis of derivatives with various alkyl and aromatic groups at N1. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The modification of this compound to create analogues and derivatives is pursued to optimize its properties, such as biological activity, stability, and bioavailability.
Ethyl ara-orotate, also known as 2,2'-anhydro-1-(beta-D-arabinofuranosyl)orotic acid ethyl ester, is a notable derivative. Its synthesis involves the formation of the anhydro nucleoside structure, followed by esterification to introduce the ethyl group. ontosight.ai
A general procedure for synthesizing ester derivatives of orotic acid, such as ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (ethyl orotate), involves refluxing orotic acid in ethanol/butanol with a catalytic amount of HCl. The resulting solid is then purified by recrystallization. researchgate.net
The physical and chemical properties of ethyl orotate (B1227488) (PubChem CID 549450) are summarized in the table below. nih.gov
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molar Mass | 184.15 g/mol nih.gov |
| XLogP3 (predicted) | -0.5 nih.gov |
| Topological Polar Surface Area | 84.5 Ų nih.gov |
| Heavy Atom Count | 13 nih.gov |
| Formal Charge | 0 nih.gov |
This compound hydrazide, also known as 2,2'-anhydro-1-(beta-arabinofuranosyl)orotic acid hydrazide, is a derivative that incorporates a hydrazide functional group. ontosight.ai The introduction of a hydrazide group and the anhydro-arabinofuranosyl moiety imparts unique properties, allowing it to potentially interfere with nucleic acid metabolism as an antimetabolite. ontosight.ai
General methods for preparing hydrazides often involve the reaction of esters with hydrazine (B178648) hydrate (B1144303). For example, orotic hydrazide can be synthesized by reacting an ethyl ester of orotic acid with hydrazine hydrate in refluxing ethanol. researchgate.net Hydrazones, which are derivatives of hydrazides, can then be formed by the condensation of hydrazides with appropriate aldehydes. researchgate.netresearchgate.netresearchgate.net
The development of modified nucleoside analogues utilizing this compound scaffolds is a significant area of research, particularly due to their potential in anticancer therapies. ontosight.ai These methodologies often involve complex chemical transformations to attach the orotic acid moiety to a sugar, such as arabinofuranosyl, and then further modify the structure.
The synthesis of nucleoside analogues can involve strategies like "click chemistry" for efficient conjugation of molecular entities, although direct application to oligonucleotides can be limited by temperature requirements and regioisomer formation. acs.org However, the facile modification and incorporation of azide (B81097) and alkyne groups within biological scaffolds make azide-alkyne cycloadditions a leading technology for such syntheses. acs.org
Research into orotic acid derivatives has shown that many exhibit remarkable antitumor and antimicrobial activities, and some serve as enzyme inhibitors. researchgate.net This underscores the importance of developing diverse synthetic methodologies to create a wide range of modified nucleoside analogues based on the this compound scaffold.
Chemical Derivatization Techniques for Research Applications
Chemical derivatization is a fundamental strategy in analytical chemistry employed to modify an analyte's chemical and physical properties, thereby optimizing its detection and separation. For compounds like orotic acid, derivatization is often necessary to convert them into forms that are more volatile, thermally stable, and amenable to gas chromatographic separation and mass spectrometric detection. fishersci.comresearchgate.net
Formation of Trimethylsilyl (B98337) and Permethylated Derivatives
Trimethylsilyl (TMS) Derivatives The formation of trimethylsilyl (TMS) derivatives is a widely utilized derivatization technique for organic acids, including orotic acid, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). fishersci.comwikipedia.orgwikipedia.org This method involves replacing active hydrogens (e.g., from hydroxyl or carboxylic acid groups) with trimethylsilyl groups, which significantly increases the compound's volatility and thermal stability. fishersci.comwikipedia.org
A common silylation reagent mixture includes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with the addition of trimethylchlorosilane (TMCS) as a catalyst, and pyridine (B92270) as a solvent. fishersci.comwikipedia.orgwikipedia.org The reaction typically involves evaporating the sample extract to dryness under nitrogen, followed by the addition of BSTFA (often containing 1% TMCS) and pyridine, and then heating the mixture, for instance, to approximately 75°C for 15 to 30 minutes. fishersci.comwikipedia.org Orotic acid can form multiple TMS derivatives (e.g., 2TMS, 3TMS, 4TMS), depending on the number of derivatizable sites. wikipedia.org These derivatives are then suitable for GC-MS analysis, enabling their identification and quantification. fishersci.comwikipedia.orgwikipedia.org
Permethylated Derivatives Permethylation is another derivatization strategy that involves the complete methylation of all active hydrogens within a molecule. For orotic acid, permethylated derivatives can be formed to enhance their analytical characteristics, particularly for GC-MS analysis. wikipedia.orgwikipedia.org
A common reagent for permethylation is diazomethane (B1218177), typically used as an ethereal solution. wikipedia.orgwikipedia.org However, due to the hazardous nature of diazomethane (being a sensitive explosive gas), safer alternatives like trimethylsilyldiazomethane (B103560) (TMSD) are often employed as methylating agents for carboxylic acids. wikipedia.orgcenmed.com The derivate formed from the reaction with diazomethane has been successfully used for the determination of urinary orotic acid by GC-MS. wikipedia.orgwikipedia.org
Alkyl Esterification Methods for Analytical Purposes
Alkyl esterification is a derivatization technique primarily applied to carboxylic acids to convert them into their corresponding alkyl esters. This process is crucial for analytical purposes, especially when using techniques like GC-MS and liquid chromatography-mass spectrometry (LC-MS), as it can improve chromatographic separation, enhance mass spectrometric ionization efficiency, and increase detectability. researchgate.net
For orotic acid, alkyl esterification can be achieved using various reagents. One method involves the use of butanol with acetyl chloride. wikipedia.orgwikipedia.org This reaction leads to the formation of butyl esters, which are more volatile than the parent acid. Another effective method for forming methyl esters is the reaction with an ethereal solution of diazomethane or its safer alternative, trimethylsilyldiazomethane. wikipedia.orgwikipedia.org These derivatives are then readily analyzed by GC-MS. wikipedia.orgwikipedia.org
The derivatization process, including ion-exchange solid-phase extraction (SPE) clean-up and evaporation, is typically performed before the chemical reaction with derivatization agents. wikipedia.orgwikipedia.org For instance, a method for determining urinary orotic acid by GC-MS using a diazomethane-derived permethylated product achieved a detection limit of 0.28 µmol L⁻¹ and demonstrated linearity over a wide range, covering both physiological and pathological levels of orotic acid in urine samples. wikipedia.orgwikipedia.org Recoveries for this method were reported to be within the range of 93.7-110.6%. wikipedia.org
Table 1: Analytical Performance of Orotic Acid Derivatization for GC-MS
| Derivatization Method | Reagents Used | Analytical Technique | Detection Limit | Linearity Range (µmol L⁻¹) | Recovery (%) | Primary Application |
| Permethylation | Ethereal solution of Diazomethane (or TMSD) | GC-MS | 0.28 µmol L⁻¹ wikipedia.orgwikipedia.org | 3.4 - 2503.4 wikipedia.orgwikipedia.org | 93.7 - 110.6 wikipedia.org | Urinary Orotic Acid Determination wikipedia.orgwikipedia.org |
| Trimethylsilylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine, Trimethylchlorosilane (TMCS) | GC-MS | Not specified in snippets for Orotic Acid specifically, but generally improves volatility. fishersci.comwikipedia.org | Not specified in snippets for Orotic Acid specifically. | Not specified in snippets for Orotic Acid specifically. | General Organic Acid Analysis fishersci.comwikipedia.org |
| Alkyl Esterification | Butanol, Acetyl Chloride | GC-MS | Not specified. | Not specified. | Not specified. | Analytical Purposes, Improved Volatility researchgate.netwikipedia.orgwikipedia.org |
Biochemical Pathways and Enzymatic Interactions
Role in Pyrimidine (B1678525) Nucleotide De Novo Biosynthesis Pathway
The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process that provides the necessary building blocks for DNA and RNA. liberty.edu This pathway involves a series of enzymatic reactions that convert simple precursor molecules into uridine (B1682114) monophosphate (UMP), which is then further modified to produce other pyrimidine nucleotides. caldic.com Ara-orotic acid primarily exerts its effects by interfering with specific enzymes within this pathway.
Orotate (B1227488) phosphoribosyltransferase (OPRTase) is a key enzyme in pyrimidine biosynthesis, responsible for catalyzing the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgcreative-enzymes.com In mammals, OPRTase is part of a bifunctional enzyme known as UMP synthase (UMPS), which also contains the orotidine 5'-phosphate decarboxylase (ODCase) activity. wikipedia.orgnih.gov The catalytic mechanism of OPRTase involves the transfer of a phosphoribosyl group from PRPP to orotate. creative-enzymes.com
The substrate specificity of OPRTase is crucial for its function. While it efficiently binds and processes its natural substrate, orotic acid, it can also interact with analogues like this compound. The structural similarity between this compound and orotic acid allows the former to act as a competitive inhibitor of OPRTase. This means that this compound competes with the natural substrate for binding to the enzyme's active site. This interaction can lead to a reduction in the production of OMP, thereby disrupting the pyrimidine synthesis pathway.
The binding of substrates and inhibitors to OPRTase has been a subject of structural studies. For instance, the crystal structure of S. cerevisiae OPRTase shows that substrates bind symmetrically in the active sites. nih.gov This symmetrical binding is consistent with a symmetric catalysis mechanism. nih.gov The interaction of this compound with the active site of OPRTase likely mimics the binding of orotic acid, but its altered sugar moiety (arabinose instead of ribose) prevents the subsequent catalytic steps from proceeding efficiently, leading to the observed inhibition.
Dihydroorotate (B8406146) dehydrogenase (DHODH) is another critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govnih.gov In mammalian cells, this enzyme is located in the inner mitochondrial membrane and is linked to the electron transport chain. caldic.comnih.gov The product of this reaction, orotic acid, is then released into the cytoplasm for the subsequent steps of the pathway. tandfonline.comresearchgate.net
In mammals, the final two steps of de novo pyrimidine synthesis, the conversion of orotic acid to OMP and the subsequent decarboxylation of OMP to UMP, are catalyzed by the bifunctional enzyme UMP synthase (UMPS). wikipedia.orgnih.gov This enzyme possesses both OPRTase and orotidine 5'-phosphate decarboxylase (ODCase) activities. caldic.comnih.gov A deficiency in UMPS leads to a condition known as orotic aciduria, characterized by the accumulation and excretion of orotic acid. hmdb.capicmonic.com
The bifunctional nature of UMPS is significant because a defect in either of its catalytic domains can disrupt the entire pathway. mdpi.com The interaction of this compound with the OPRTase domain highlights how substrate analogues can interfere with the function of multi-enzyme complexes, leading to significant metabolic consequences.
Mechanisms of Interference with Nucleic Acid Synthesis and Metabolism
The inhibition of DNA and RNA synthesis is a direct result of the depletion of pyrimidine nucleotide pools. picmonic.com DNA and RNA polymerases require a balanced supply of all four nucleotide triphosphates (ATP, GTP, CTP, and TTP for DNA; ATP, GTP, CTP, and UTP for RNA) to function correctly. When the synthesis of pyrimidine nucleotides is inhibited by compounds like this compound, the cellular pools of UTP, CTP, and TTP decrease.
The molecular mechanism of inhibition involves the reduced availability of substrates for DNA and RNA polymerases. With insufficient pyrimidine triphosphates, the polymerases cannot efficiently elongate the growing nucleic acid chains, leading to stalled replication forks and incomplete transcription. This ultimately results in cell cycle arrest and can trigger apoptosis.
Experimental studies have shown that conditions that elevate tissue orotic acid levels can alter purine-pyrimidine ratios. nih.gov For instance, feeding rats a diet containing 1% orotic acid resulted in an increase in uridine nucleotides and a decrease in adenosine (B11128) nucleotides. researchgate.net This imbalance in nucleotide pools can have far-reaching effects on cellular metabolism beyond just the inhibition of nucleic acid synthesis. Nucleotides are involved in numerous cellular processes, including energy metabolism, signal transduction, and the synthesis of glycoproteins and phospholipids. Therefore, a significant imbalance can disrupt these vital functions.
The modulation of pyrimidine precursor pools is a key mechanism by which this compound exerts its cytotoxic effects. By creating a state of "pyrimidine starvation," the compound effectively halts cell proliferation and can lead to cell death, a principle that is exploited in the development of some anticancer and antiviral therapies.
Data Tables
Table 1: Key Enzymes in Pyrimidine Biosynthesis and their Interaction with this compound
| Enzyme | Natural Substrate(s) | Product(s) | Interaction with this compound | Consequence of Interaction |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Orotate | Indirect; metabolic flux is affected by downstream inhibition. | Reduced availability of orotate for subsequent steps. |
| Orotate Phosphoribosyltransferase (OPRTase) | Orotate, PRPP | Orotidine 5'-monophosphate (OMP) | Competitive inhibition; acts as a substrate analogue. | Reduced production of OMP and subsequent pyrimidine nucleotides. |
| UMP Synthase (UMPS) | Orotate, PRPP; OMP | OMP; Uridine monophosphate (UMP) | This compound is a substrate for the OPRTase domain. | Formation of ara-OMP, which may inhibit the ODCase domain, leading to overall pathway inhibition. |
Table 2: Effects of this compound on Nucleic Acid Synthesis and Nucleotide Pools
| Cellular Process/Component | Effect of this compound | Underlying Mechanism |
| DNA Synthesis | Inhibition | Depletion of pyrimidine deoxyribonucleotide triphosphates (dCTP, dTTP). |
| RNA Synthesis | Inhibition | Depletion of pyrimidine ribonucleotide triphosphates (UTP, CTP). |
| Pyrimidine Nucleotide Pools | Decrease | Inhibition of the de novo pyrimidine synthesis pathway. |
| Purine (B94841)/Pyrimidine Ratio | Imbalance | Disproportionate reduction in pyrimidine nucleotides compared to purine nucleotides. |
Metabolic Interconnections with the Urea (B33335) Cycle and Arginine Metabolism in Research Models
The intricate relationship between pyrimidine biosynthesis and the urea cycle is highlighted by the metabolic fate of orotic acid, particularly in the context of arginine metabolism. nih.gov Disturbances in the urea cycle can lead to significant changes in orotic acid excretion, making it a valuable area of study in various research models. nih.govtestcatalog.org
In hepatic mitochondria, carbamoyl (B1232498) phosphate (B84403) serves as a crucial intermediate for both the urea cycle and the de novo synthesis of pyrimidines. nih.govmdpi.com Under normal physiological conditions, the intramitochondrial enzyme carbamoyl phosphate synthetase I (CPS I) produces carbamoyl phosphate from ammonia (B1221849), which then enters the urea cycle. mdpi.comnewenglandconsortium.org A separate, cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), generates carbamoyl phosphate for pyrimidine biosynthesis. mdpi.com
However, when the urea cycle is impaired, such as in ornithine transcarbamylase (OTC) deficiency or arginine deprivation, mitochondrial carbamoyl phosphate can accumulate. nih.govresearchgate.net This excess carbamoyl phosphate can then exit the mitochondria and enter the cytosolic pyrimidine synthesis pathway, leading to a significant increase in the production and subsequent excretion of orotic acid. nih.govresearchgate.net
Studies in mouse models with arginine deprivation have demonstrated a direct correlation between the hepatic accumulation of carbamoyl phosphate and increased urinary orotic acid levels. nih.gov In these models, an arginine-free diet led to a dramatic rise in liver carbamoyl phosphate, supporting the hypothesis that its efflux from the mitochondria drives orotic aciduria. nih.gov The low levels of ornithine, a key substrate in the urea cycle, contribute to this accumulation of carbamoyl phosphate. nih.gov Research using isolated hepatocytes has further elucidated this connection, showing that ammonia can stimulate pyrimidine synthesis, a process that is antagonized by ornithine. nih.gov These findings underscore the metabolic "crosstalk" between the mitochondrial urea cycle and cytosolic pyrimidine synthesis, with carbamoyl phosphate acting as the key signaling molecule.
Table 1: Investigational Models of Altered Orotic Acid Flux
| Model System | Condition | Key Findings | Reference(s) |
| Mouse Model | Arginine-deficient diet | Dramatic increase in hepatic carbamoyl phosphate and urinary orotate. | nih.gov |
| Isolated Rat Hepatocytes | Ammonia stimulation | Pyrimidine synthesis was markedly stimulated by physiological concentrations of ammonia. | nih.gov |
| Rat Model | 1% Orotic Acid Diet | Induced microvesicular steatosis and down-regulation of hepatic cytochromes P-450. | researchgate.net |
The measurement of urinary orotic acid has become a valuable diagnostic tool in various non-human models of metabolic disorders, particularly those affecting the urea cycle and arginine metabolism. nih.gov Elevated orotic acid excretion, or orotic aciduria, is a hallmark of several inborn errors of metabolism. nih.govresearchgate.net
In animal models mimicking urea cycle disorders like OTC deficiency, the accumulation of carbamoyl phosphate leads to a pronounced orotic aciduria. testcatalog.orgsouthtees.nhs.uk This makes urinary orotic acid a sensitive and specific biomarker for identifying such defects. nih.gov For instance, in a mouse model of carbamoyl phosphate synthetase 1 (CPS1) deficiency, a key characteristic is the absence of elevated urinary orotic acid, which helps to differentiate it from other urea cycle disorders like OTC deficiency where orotic aciduria is prominent. core.ac.uk
Furthermore, rodent models have been instrumental in demonstrating the link between arginine availability and orotic acid excretion. nih.gov Arginine-deficient diets in rats lead to orotic aciduria, highlighting arginine's essential role in maintaining normal urea cycle function and preventing the spillover of carbamoyl phosphate into the pyrimidine pathway. nih.gov Orotic acid has also been studied in rodent models of non-alcoholic fatty liver disease (NAFLD), where it can induce hepatic steatosis. researchgate.netmedrxiv.org These models are crucial for understanding the pathological consequences of altered pyrimidine and lipid metabolism. researchgate.netmedrxiv.org
The utility of orotic acid as a biomarker extends to investigating therapeutic interventions. In research settings, the reduction of urinary orotic acid levels can be used to assess the efficacy of treatments aimed at improving urea cycle function or arginine repletion. nih.gov
Table 2: Orotic Acid as a Biomarker in Non-Human Models
| Model Organism | Metabolic Disorder Model | Observation | Significance | Reference(s) |
| Mouse | Arginine Deprivation | Increased urinary orotic acid. | Demonstrates the link between arginine deficiency and orotic aciduria. | nih.gov |
| Rat | Orotic Acid-Induced Fatty Liver | Development of microvesicular steatosis. | Model for studying NAFLD and lipid metabolism. | researchgate.net |
| Mouse | CPS1 Deficiency | Normal urinary orotic acid levels. | Differentiates CPS1 deficiency from other urea cycle disorders. | core.ac.uk |
Molecular and Cellular Mechanisms of Action in Research Contexts
Effects on Cell Proliferation and Growth Regulation in In Vitro Models
Research into Ara-orotic acid has identified its potential to inhibit the growth of certain cancer cells. ontosight.ai The primary proposed mechanism for this antiproliferative effect is its interference with the synthesis of nucleic acids. ontosight.ai As a synthetic analog of orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, this compound is believed to function as an antimetabolite. caldic.comontosight.ai By mimicking natural intermediates, it can disrupt the normal production of pyrimidines, which are essential building blocks for DNA and RNA. ontosight.ai This disruption of nucleic acid metabolism can halt the rapid cell proliferation characteristic of cancer, making this compound and its derivatives potential candidates for therapeutic development. ontosight.aiontosight.ai
Based on available research, specific data detailing the broader cellular responses to this compound exposure in controlled laboratory environments, beyond general growth inhibition, are not extensively documented in publicly accessible literature.
Modulation of Gene Transcription and Expression Profiles
Detailed research findings on the specific impact of this compound on gene pathways related to inflammation or metabolic adaptation in cellular models have not been identified in the available literature.
Interactions with Cellular Signaling Pathways
Specific interactions between this compound and cellular signaling pathways have not been detailed in the publicly available scientific literature reviewed for this article.
Analysis of Effects on AMP-Activated Protein Kinase (AMPK) and mTOR Pathways
Currently, there is a lack of specific scientific literature and research data detailing the direct effects of this compound on the AMP-Activated Protein Kinase (AMPK) and mammalian Target of Rapamycin (mTOR) signaling pathways. While extensive research has been conducted on the parent compound, orotic acid, which has been shown to influence these pathways, similar studies on this compound have not been reported. nih.govresearchgate.netresearchgate.net Investigations into orotic acid have demonstrated that it can suppress the phosphorylation of AMPK, leading to the activation of the mTORC1 complex in certain cell lines. nih.govidentifiers.orgchemsrc.com However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to the significant structural differences between the two molecules, namely the presence of the anhydro-arabinofuranosyl moiety in this compound.
Investigation of Glycogen (B147801) Metabolism Modulation in In Vitro Muscle Models
Similar to the lack of data on its effects on AMPK and mTOR pathways, there is no available research specifically investigating the modulation of glycogen metabolism by this compound in in vitro muscle models. Studies on orotic acid have shown that it can influence glycogen levels in various tissues, including the heart and liver. nih.govnih.gov For instance, orotic acid treatment has been associated with increased myocardial glycogen content. nih.gov Nevertheless, these findings are specific to orotic acid, and no published studies have explored whether this compound exhibits similar or different effects on glycogen metabolism in skeletal muscle cells.
Structural-Activity Relationships (SAR) for Biochemical Probe Design
The structural-activity relationships (SAR) for this compound derivatives have been primarily explored in the context of developing therapeutic agents rather than for the specific design of biochemical probes. The core structure of this compound, with its fused pyrimidine and arabinofuranose rings, provides a scaffold for chemical modification to enhance biological activity. ontosight.ai
Key structural features and modifications that influence the biological activity of this compound derivatives include:
The Anhydro Bridge: The 2,2'-anhydro linkage is a critical feature that confers a rigid conformation to the molecule. This rigidity can influence its interaction with target enzymes involved in nucleic acid metabolism. ontosight.aiontosight.ai
Modifications at the Carboxylic Acid Group: The carboxylic acid at position 6 of the pyrimidine ring is a key functional group. Esterification or conversion to a hydrazide can significantly alter the compound's properties and biological activity. For example, the ethyl ester and hydrazide derivatives of this compound have demonstrated antiviral, antibacterial, and antitumor effects. nih.gov
Substitutions on the Pyrimidine Ring: While not extensively documented for this compound itself, modifications to the pyrimidine ring of related compounds are a common strategy in medicinal chemistry to alter target specificity and potency.
The design of biochemical probes based on the this compound scaffold would require a systematic exploration of how different functional groups and linkers attached to the core structure affect its interaction with specific biological targets. Such studies would be essential to develop probes for visualizing and quantifying enzymatic activity or for identifying novel protein binders. However, specific research focused on developing this compound-based biochemical probes is not currently available in the public domain.
Advanced Research Methodologies and Computational Studies
Spectroscopic and Structural Analysis of Ara-Orotic Acid and its Complexes
Spectroscopic and diffraction methods are foundational in elucidating the three-dimensional structure and dynamic behavior of molecules like this compound.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure, conformational preferences, and intermolecular interactions of orotic acid and its derivatives. nih.govkurouskilab.com The analysis of vibrational modes provides a detailed fingerprint of the molecule's functional groups and their environment. nih.gov
Studies on anhydrous orotic acid have utilized both IR and Raman spectroscopy, with assignments of the fundamental transitions supported by ab initio density functional theory (DFT) calculations. nih.gov For orotic acid, 39 normal modes of vibration are calculated and analyzed. nih.gov Significant differences observed between the IR and Raman spectra of orotic acid and its metal complexes can confirm the mode of metal-ligand binding. mdpi.com For instance, in a Neodymium(III) complex of orotic acid, notable changes in the uracilate ring bending vibrations and skeletal deformation bands (900–300 cm⁻¹) indicate distortion of the rings upon coordination. mdpi.com The sensitivity of vibrational modes to isotopic substitution, such as deuteration, further aids in making definitive assignments. nih.gov
Key Vibrational Modes of Orotic Acid for Analysis
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| C=O Stretching | ~1745, 1696, 1710 | - | Stretching of the carbonyl groups in the pyrimidine (B1678525) ring and carboxylic acid. mdpi.comspectroscopyonline.com |
| N-H Stretching | ~3182, 3123 | ~3192 | Stretching vibrations of the N-H bonds within the pyrimidine ring. spectroscopyonline.com |
| C-H Stretching | ~3004, 2986, 2968 | ~3055, 3027, 2985 | Stretching of the C-H bonds in the molecule. spectroscopyonline.com |
| Ring Bending/Deformation | 900-300 | 900-300 | Skeletal deformations of the uracilate ring, sensitive to coordination. mdpi.com |
This table is generated based on data for orotic acid and its complexes as analogues.
These spectroscopic techniques are crucial for studying conformational changes, as the vibrational frequencies are sensitive to the molecule's geometry and hydrogen-bonding arrangements. nih.gov
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. srce.hr Analysis of orotic acid provides critical analogue insight into the crystal packing, hydrogen-bonding networks, and conformational preferences that would be expected for this compound. Orotic acid is known to exist in several crystalline forms, including an anhydrous form (AH), a highly stable monohydrate (Hy1), and a dimethyl sulfoxide (B87167) monosolvate (SDMSO). nih.govacs.org
In the monohydrate form (Hy1), orotic acid and water molecules are linked by strong hydrogen bonds, forming nearly perfectly planar stacked layers spaced by 3.1 Å. nih.govacs.orgresearchgate.net Upon dehydration, the crystal structure becomes more disordered, though it retains the layered arrangement. nih.govresearchgate.net The study of these different forms, known as polymorphs and solvates, is critical in pharmaceutical sciences as the crystalline form can affect properties like solubility and stability. nih.govnih.gov
Conformational studies of various orotic acid crystals show that the carboxylic acid side chain can adopt different orientations. nih.gov In the dimethyl sulfoxide monosolvate and in salt cocrystals, the acid function is only slightly twisted out of the ring plane, adopting a synperiplanar conformation. nih.gov These structural details, revealed by XRD, are invaluable for understanding how this compound might pack in a solid state and interact with other molecules.
Crystallographic Data for Orotic Acid Monohydrate (Analogue)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.953 |
| b (Å) | 6.783 |
| c (Å) | 13.565 |
| β (°) | 98.99 |
Data derived from descriptions of the well-studied orotic acid monohydrate (Hy1) form.
Computational Chemistry and Molecular Modeling
Computational methods complement experimental techniques by providing a theoretical framework to predict and interpret the behavior of molecules at an electronic and atomic level.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For orotic acid, DFT calculations (commonly using the B3LYP functional) have been employed to optimize the molecular geometry, which shows excellent agreement with experimental X-ray diffraction data. researchgate.netkau.edu.sa
DFT is particularly useful for calculating key properties that govern chemical reactivity:
Electronic Structure : Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity. mdpi.com
Acidity and Basicity : DFT can be used to compute proton affinities (a measure of basicity) and deprotonation enthalpies (a measure of acidity). researchgate.net For orotic acid, calculations show that the intrinsic acidities are slightly lower than those of uracil (B121893) and thymine. researchgate.net The most stable complex with a water molecule forms at the oxygen lone pair with the lowest basicity and the NH bond with the highest acidity. researchgate.net
Conformational Stability : The relative stability of different conformers, such as the syn and anti forms of the carboxylic acid group, can be determined. For orotic acid, the syn-form is calculated to be slightly more stable than the anti-form. kau.edu.sa
These calculations provide fundamental insights into the molecule's charge distribution, potential for hydrogen bonding, and reactivity, which are essential for predicting its behavior in biological systems. researchgate.netnih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational flexibility of a ligand like this compound and for simulating its interaction with biological targets such as proteins. nih.govunipa.it
An MD simulation protocol for studying a ligand-protein complex typically involves:
System Setup : The protein-ligand complex is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. Ions are added to neutralize the system. mdpi.com
Force Field Application : A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system, describing the interactions between all atoms. mdpi.com
Simulation : The system undergoes energy minimization, followed by a simulation run where Newton's equations of motion are solved for all atoms, generating a trajectory of their positions over time (typically nanoseconds to microseconds). mdpi.commdpi.com
Analysis : The resulting trajectory is analyzed to understand various dynamic properties. nih.gov
Information Gained from MD Simulations
| Analysis Type | Description | Relevance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. | Indicates the stability of the complex and conformational changes. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein or ligand. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Elucidates key specific interactions responsible for binding affinity. |
| Binding Free Energy Calculation | Uses methods like MM/PBSA or MM/GBSA to estimate the free energy of binding. | Quantifies the strength of the ligand-protein interaction. mdpi.com |
By simulating the dynamic behavior of this compound, both in solution and when bound to a protein, MD can reveal its preferred conformations and the key interactions that stabilize the complex, providing crucial guidance for drug discovery. nih.govmdpi.com
Crystal energy landscape studies, often referred to as Crystal Structure Prediction (CSP), are computational techniques used to find the most stable, low-energy crystal packing arrangements for a given molecule. rsc.orgnih.gov This approach is vital for understanding and predicting polymorphism—the ability of a compound to crystallize in multiple different forms. nih.govsemanticscholar.org
The process involves generating a multitude of hypothetical crystal structures and calculating their lattice energies. rsc.org The resulting plot of energy versus structural parameters is the crystal energy landscape. For orotic acid, computational generation of the anhydrate and monohydrate crystal energy landscapes has been performed. researchgate.net
These studies revealed:
The experimentally observed monohydrate (Hy1) structure corresponds to the global minimum on the computed lattice energy landscape, confirming its high stability. researchgate.net
The landscape for the anhydrous form shows a variety of low-energy structures. nih.govresearchgate.net This finding helps explain the observed order-disorder phenomena in anhydrous orotic acid, suggesting that different stacking arrangements of the molecular layers are possible with very similar energies. nih.govnih.gov
By mapping the crystal energy landscape, researchers can rationalize why certain polymorphs or solvates are observed experimentally and predict whether other, yet undiscovered, stable forms might exist. nih.govnih.gov This is of immense practical importance in the pharmaceutical industry for controlling the solid form of an active ingredient.
High-Throughput Analytical Method Development for Research Quantitation
The quantitative analysis of this compound and its related metabolites is fundamental to understanding its metabolic fate and mechanism of action. High-throughput and sensitive analytical methods are crucial for processing large numbers of samples in research settings, enabling detailed pharmacokinetic, pharmacodynamic, and metabolic studies. Methodologies based on mass spectrometry and fluorometry have been developed to meet these needs, offering the necessary specificity and efficiency.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of nucleobase and nucleoside analogs in biological matrices due to its high sensitivity, specificity, and throughput. nih.gov The principles used for the analysis of endogenous pyrimidines like orotic acid are readily adaptable for this compound and its metabolites. mdpi.com
LC-MS/MS methods typically involve a simple sample preparation, such as protein precipitation or dilution of the biological matrix (e.g., urine, plasma, or cell extracts), followed by chromatographic separation and mass spectrometric detection. nih.govunifi.it Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are commonly employed for separation. mdpi.comresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. unifi.itmetbio.net This approach minimizes interference from the complex biological matrix. unifi.it
For instance, a rapid LC-MS/MS method for urinary orotic acid analysis involves a simple 1:20 sample dilution, with a total analysis time of less than 4.5 minutes. nih.govunifi.it The transition of m/z 155 to 111 is monitored for orotic acid. nih.govunifi.it Such methods demonstrate good linearity and reproducibility, with inter-assay coefficients of variation often below 5%. nih.gov These established methods serve as a strong foundation for developing validated assays for this compound, where specific MRM transitions would be optimized for the parent compound and its expected metabolites.
Gas chromatography-mass spectrometry (GC-MS) represents an alternative, powerful technique for analyzing organic acids. metbio.net However, it typically requires a more involved sample preparation process, including an extraction step (e.g., ion-exchange solid-phase extraction) and chemical derivatization to increase the volatility and thermal stability of the analytes. researchgate.netresearchgate.net Common derivatization agents include silylating reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents like diazomethane (B1218177). researchgate.netnih.gov The analysis is then performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netresearchgate.net While robust, the additional sample preparation steps can make GC-MS less amenable to very high-throughput applications compared to modern LC-MS/MS approaches. unifi.it
| Parameter | LC-MS/MS for Orotic Acid | GC-MS for Orotic Acid |
| Sample Preparation | Simple dilution or protein precipitation nih.govunifi.it | Solid-phase extraction and chemical derivatization (e.g., methylation, silylation) researchgate.netresearchgate.net |
| Chromatography | Reversed-phase or HILIC mdpi.comresearchgate.net | Non-polar capillary column (e.g., HP-5ms) nih.gov |
| Ionization | Electrospray Ionization (ESI), typically negative mode nih.govmdpi.com | Electron Ionization (EI) nih.gov |
| Mass Analysis | Multiple Reaction Monitoring (MRM) metbio.net | Selected Ion Monitoring (SIM) researchgate.net |
| Run Time | Typically < 5 minutes nih.govunifi.it | Longer, due to temperature programming |
| Throughput | High | Moderate |
| Key Advantage | High specificity, speed, simple sample preparation unifi.it | High chromatographic resolution, established libraries |
Design of Selective Fluorometric Assays for Enzyme Activities (e.g., OPRTase)
Fluorometric assays provide a sensitive, non-radioactive alternative for measuring the activity of enzymes involved in pyrimidine metabolism, such as orotate (B1227488) phosphoribosyltransferase (OPRTase). mdpi.comnih.gov These assays are particularly well-suited for high-throughput screening of potential enzyme inhibitors or for characterizing enzyme kinetics.
A notable development is the use of fluorogenic reagents that selectively react with orotic acid to produce a fluorescent product. mdpi.comnih.gov One such reagent is 4-trifluoromethylbenzamidoxime (4-TFMBAO). mdpi.comresearchgate.net The assay principle is based on measuring the consumption of the substrate (orotic acid or, hypothetically, this compound) by the enzyme. As the enzyme converts the substrate to its product (e.g., orotidine (B106555) 5'-monophosphate), the amount of substrate available to react with the fluorogenic reagent decreases, leading to a time-dependent reduction in fluorescence intensity. mdpi.comnih.gov
The reaction between orotic acid and 4-TFMBAO is typically performed under basic conditions and requires heating to proceed, after which the fluorescence can be measured with a spectrofluorometer (e.g., excitation at 340 nm and emission at 460 nm). mdpi.comresearchgate.net This method has been successfully used to determine OPRTase activity in cell lysates within 15 minutes of enzyme reaction time, yielding results comparable to traditional radiometric assays. mdpi.comnih.gov The simplicity of the procedure, which avoids the need for purified enzymes or deproteination steps, makes it a facile and reliable tool for a variety of research applications targeting pyrimidine metabolism. mdpi.comnih.gov This approach could be directly adapted to study the enzymatic conversion of this compound by OPRTase or other relevant enzymes.
| Component | Description | Reference |
| Enzyme | Orotate Phosphoribosyltransferase (OPRTase) | mdpi.comnih.gov |
| Substrate | Orotic Acid (consumed during reaction) | mdpi.comresearchgate.net |
| Fluorogenic Reagent | 4-trifluoromethylbenzamidoxime (4-TFMBAO) | mdpi.comnih.gov |
| Principle | Measurement of substrate consumption via decreased fluorescence over time. | nih.gov |
| Detection | Spectrofluorometer (Ex/Em = 340/460 nm) | mdpi.com |
| Key Features | Rapid (15 min enzyme reaction), facile, no purification needed, comparable to radiometric methods. | mdpi.comnih.gov |
Experimental Models and Research Applications
Ara-Orotic Acid as a Research Tool and Probe
Development as Antimetabolites for Detailed Pyrimidine (B1678525) Biosynthesis Inhibition Studies
Analogs of orotic acid have been instrumental as antimetabolites in the detailed study of the de novo pyrimidine biosynthesis pathway. These compounds function by mimicking natural substrates to competitively inhibit key enzymatic reactions, thereby providing a powerful tool for dissecting the pathway's mechanics. Specifically, compounds like 5-azaorotate and 6-azauracil (B101635) have been identified as potent inhibitors of the enzymes responsible for converting orotic acid into uridine (B1682114) monophosphate (UMP). nih.gov
In research involving the malaria parasite Plasmodium berghei, high activities of orotate (B1227488) phosphoribosyltransferase (OPRTase) and orotidylate decarboxylase (ODCase), the enzymes that convert orotic acid to UMP, were identified. nih.gov In-vitro studies demonstrated that these enzymes are effectively inhibited by 5-azaorotate and 6-azauracil. nih.gov 5-azaorotate, in particular, was noted as the most effective inhibitor among those tested, suggesting its potential as a prototype for drug development. nih.gov
Further investigations in other pathogenic protozoa, such as Leishmania tropica, have also highlighted the inhibitory action of these analogs. In Leishmania, 5-azaorotate was found to be a potent inhibitor of OPRTase. ijcrar.com Similarly, 6-azauracil is well-documented as a growth inhibitor in various microorganisms and cell cultures, including tobacco tissue cultures, by disrupting the synthesis of uridine derivatives essential for RNA synthesis and cell growth. sigmaaldrich.comnih.gov The inhibitory effect of 6-azauracil can often be reversed by supplementing the medium with uridine, confirming its specific action on the pyrimidine pathway. nih.gov
The mechanism of these antimetabolites involves targeting specific enzymes. OPRTase and ODCase are crucial for the final steps of UMP synthesis. Orotate analogs like 5-azaorotate can act as alternate substrates or direct inhibitors of OPRTase. nih.gov 6-azauracil, after being converted to its nucleotide form (6-aza-UMP), is known to be a potent inhibitor of ODCase. ijcrar.commoleculardepot.com This targeted inhibition leads to a depletion of the pyrimidine nucleotide pool, which in turn disrupts DNA and RNA synthesis, thereby impeding cell proliferation. sigmaaldrich.comnih.gov
Application in Enzyme Target Identification and Validation for Mechanistic Research
The use of orotate analogs as inhibitors has been pivotal in the identification and validation of key enzymes in the pyrimidine biosynthesis pathway as viable drug targets. Since many pathogens, unlike their mammalian hosts, rely exclusively on the de novo synthesis of pyrimidines, the enzymes in this pathway are attractive targets for selective chemotherapy. scispace.com Dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes the fourth step in the pathway—the conversion of dihydroorotate to orotate—is a prime example of a validated drug target. scispace.comnih.govpnas.org
The process of target validation involves both genetic and chemical methods. Genetic studies have demonstrated that DHODH is essential for the survival of pathogens like Trypanosoma cruzi (the agent of Chagas disease) and Acinetobacter baumannii, providing strong evidence that it is a critical target. nih.govpnas.org Chemical validation follows, using specific inhibitors to confirm that blocking the enzyme's activity leads to the desired therapeutic effect, such as parasite or bacterial death. pnas.orgpnas.org
Inhibitors of DHODH, as well as other enzymes in the pathway like OPRTase and ODCase, are crucial for this chemical validation. nih.govscispace.com For instance, research on Plasmodium falciparum, the deadliest malaria parasite, has extensively focused on PfDHODH. scispace.commmv.org High-throughput screening of chemical libraries has identified multiple compound series, such as triazolopyrimidines, that potently and selectively inhibit PfDHODH over its human counterpart. scispace.compnas.org The strong correlation between a compound's inhibitory activity against the isolated enzyme and its ability to kill the parasite in whole-cell assays provides robust validation of the target. scispace.com
This target-based approach, which combines enzymology, structural biology, and medicinal chemistry, allows for the rational design and development of more potent and selective inhibitors. nih.gov The success of DHODH inhibitors in preclinical models, including showing efficacy in a mouse model of malaria, provides definitive proof-of-concept and solidifies the enzyme's role as a validated target for new antimicrobial and antiparasitic drugs. pnas.org The inhibition of the pyrimidine pathway not only directly impacts the pathogen by depleting essential nucleotides but can also trigger cellular antiviral immunity in host cells, revealing complex mechanisms of action. nih.govplos.org
Exploration as a Bio-Nucleating Agent in Polymer Science Research
Orotic acid has been investigated extensively as a bio-nucleating agent, particularly for enhancing the crystallization properties of biodegradable polymers like polylactic acid (PLA). mdpi.comnih.govplaschina.com.cn Neat PLA crystallizes slowly, which can be a significant drawback for industrial processing methods like injection molding where rapid cycle times are necessary. mdpi.comd-nb.info Nucleating agents accelerate crystallization by providing heterogeneous sites for crystal growth to begin, thereby improving the material's thermal and mechanical properties. rochester.edu
Research has shown that orotic acid is a highly effective nucleating agent for PLA across a wide temperature range. mdpi.com The addition of even small amounts, such as 1% by weight, can lead to dramatic improvements in crystallization behavior. mdpi.comresearchgate.net For instance, under quiescent conditions at 80°C, the total crystallinity of a PLA blend with 1% orotic acid increased to 63% from just 26% for neat PLA. mdpi.com This enhancement is also seen in the crystallization rate, which can increase by as much as tenfold, significantly reducing the time required for the polymer to solidify. mdpi.com
The benefits of orotic acid extend to industrial applications like injection molding. mdpi.com4spe.org The shear stresses introduced during the molding process, combined with the presence of orotic acid, can synergistically enhance crystallization. 4spe.org Studies have demonstrated that PLA blends containing orotic acid can achieve high levels of crystallinity (>50%) with reduced mold temperatures and shorter cycle times. mdpi.com For example, a PLA blend with 1% orotic acid reached 58.9% crystallinity at a mold temperature of 90°C within a short cycle, a level unattainable for neat PLA under similar conditions. mdpi.com This improved processability makes PLA more competitive with traditional petroleum-based plastics in mass production. nih.govd-nb.info
The following data tables summarize the impact of orotic acid on PLA crystallization under different conditions.
| Temperature (°C) | Sample | Total Crystallinity (%) | Crystallization Time (min) |
| 80 | Neat PLA | 26 | > 120 |
| 80 | PLA + 1% OA | 63 | ~ 40 |
| 100 | Neat PLA | ~60 | 80 |
| 100 | PLA + 1% OA | ~60 | < 15 |
Data sourced from a study on PLA 2500HP. mdpi.com
| Sample | Mold Temperature (°C) | Crystallinity (%) |
| Neat PLA | 90 | Minimal |
| PLA + 1% OA | 80 | 25.3 |
| PLA + 1% OA | 90 | 58.9 |
Data reflects crystallinity achieved during a 3-minute injection molding cycle. mdpi.com
These findings underscore the potential of orotic acid to overcome some of the key limitations of PLA, enhancing its properties and broadening its applicability in various fields. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Elucidating Novel Biochemical Roles and Regulatory Mechanisms of Ara-Orotic Acid
Orotic acid is primarily recognized for its role as a precursor in the synthesis of pyrimidine (B1678525) nucleotides, which are fundamental for DNA and RNA synthesis. mister-blister.com This process is critical for cell division and protein synthesis, especially in tissues with high renewal rates. mister-blister.com Beyond this foundational role, evidence suggests that OA may possess other significant biochemical functions. It is thought to influence the synthesis of genes involved in cell proliferation and has been shown to affect gene transcription in various organisms. researchgate.net
Future research will likely focus on several key areas:
Gene Regulation: Investigations are needed to clarify the specific mechanisms by which orotic acid may regulate gene expression. nih.gov Its accumulation in certain metabolic disorders, such as orotic aciduria, points towards a potential role in cellular signaling pathways that respond to metabolic stress. hmdb.ca Studies suggest that the OA molecule itself is necessary for the regulation of genes crucial for the development of cells and tissues. nih.gov
Metabolic Crosstalk: The interplay between the urea (B33335) cycle and the orotate (B1227488) pathway is a critical area for further study. nih.gov In liver cells, carbamoyl (B1232498) phosphate (B84403), a precursor for both pathways, can be shunted towards pyrimidine synthesis under high ammonia (B1221849) conditions, suggesting a complex regulatory link between nitrogen disposal and nucleotide metabolism. nih.gov Understanding this interaction is crucial, as defects in the urea cycle can lead to a significant increase in orotic acid excretion. nih.gov
Energy Metabolism: Orotic acid participates in cellular energy metabolism, influencing the synthesis of ATP, the main energy currency of the cell. mister-blister.com It may also affect mitochondrial function and energy production. researchgate.netmdpi.com Research exploring how OA supplementation impacts energy balance in different cell types, particularly under conditions of metabolic stress like ischemia, could reveal novel therapeutic avenues. researchgate.net
Advanced Structural and Computational Modeling of this compound Interactions with Biological Macromolecules
Understanding how orotic acid interacts with enzymes and other biological macromolecules at an atomic level is essential for elucidating its function and for designing new therapeutic agents. Advanced structural and computational methods are critical for this endeavor.
X-ray Crystallography: High-resolution crystal structures of enzymes in complex with orotic acid or its analogues provide a static snapshot of the binding interactions. X-ray structural studies have been conducted on metal complexes of orotic acid, revealing details about its coordination chemistry. google.com Further crystallographic analysis of key enzymes in the pyrimidine pathway, such as UMP synthase, can illuminate the precise binding modes and catalytic mechanisms. hmdb.ca Determining the structures of these enzymes with bound orotate can reveal how genetic mutations lead to diseases like orotic aciduria. hmdb.ca
Computational Modeling and Molecular Dynamics (MD) Simulations: These techniques offer a dynamic view of molecular interactions, complementing the static pictures from crystallography. MD simulations can be used to model the behavior of orotic acid and its derivatives within the active sites of enzymes, predicting binding affinities and exploring the conformational changes that occur during catalysis. mdpi.commdpi.com Such simulations can help in understanding the mechanism of action of orotate-based drugs and in the rational design of new, more potent inhibitors or analogues. For instance, computational methods can predict how mutations in enzymes like dihydroorotate (B8406146) dehydrogenase affect orotate binding and contribute to conditions like Miller syndrome. nih.gov
The following table summarizes key enzymes that interact with orotic acid and are targets for structural and computational studies.
| Enzyme | Function in Pathway | Associated Condition(s) | Relevance for Modeling Studies |
| Dihydroorotate Dehydrogenase (DHODH) | Catalyzes the conversion of dihydroorotate to orotic acid. researchgate.netwikipedia.org | Miller (dysmorphology) syndrome. nih.gov | Understanding how mutations affect OA supply; designing activators or inhibitors. nih.gov |
| UMP Synthase | A bifunctional enzyme that converts orotic acid to Uridine (B1682114) Monophosphate (UMP). hmdb.ca | Hereditary Orotic Aciduria. nih.govhmdb.ca | Elucidating the mechanism of OA conversion and the structural basis of disease-causing mutations. hmdb.ca |
| Orotate Phosphoribosyltransferase (OPRT) | The first enzymatic activity of UMP synthase, attaching the ribose sugar. cds-bsx.comnih.gov | Orotic Aciduria Type I. researchgate.net | Modeling substrate binding and the effects of competitive inhibitors like 5-Fluorouracil. nih.gov |
| Orotidine-5'-Phosphate Decarboxylase (ODC) | The second enzymatic activity of UMP synthase, decarboxylating OMP to UMP. nih.gov | Orotic Aciduria Type I. researchgate.net | Investigating the catalytic mechanism and the impact of mutations on enzyme efficiency. |
| Carbamoyl Phosphate Synthetase II (CPSII) | A key enzyme in the initial steps of pyrimidine synthesis, leading to OA production. cds-bsx.com | Not directly linked to OA, but regulates its precursors. | Modeling allosteric regulation and feedback inhibition to understand control of the entire pathway. nih.gov |
Development of Next-Generation this compound Analogues for Highly Specific Research Applications and Tool Development
The chemical structure of orotic acid provides a versatile scaffold for the synthesis of analogues that can be used as research tools or potential therapeutic agents. By modifying the pyrimidine ring or the carboxylic acid group, researchers can create compounds with altered biological activity.
Probes for Biochemical Pathways: Modified orotic acid molecules, such as those labeled with fluorescent tags or radioisotopes, can be used to trace the flux through the pyrimidine biosynthesis pathway and study its regulation in real-time.
Enzyme Inhibitors: Analogues like 5-fluoroorotic acid are toxic to certain organisms, such as yeast, because they are metabolized into fraudulent nucleotides that disrupt DNA and RNA synthesis. wikipedia.org This principle is exploited in molecular biology for genetic selection. Developing a wider range of specific inhibitors for enzymes like DHODH or UMP synthase could provide valuable tools for studying the consequences of blocking pyrimidine synthesis in various cellular models.
Therapeutic Candidates: The synthesis of novel orotic acid derivatives is an active area of research. For example, N-arylhydrazone derivatives of orotic acid have been synthesized and evaluated for their potential to stimulate human mesenchymal stem cells. researchgate.net The development of such analogues could lead to new therapeutic strategies for tissue regeneration or other applications. An intramolecular nucleosidation approach has been developed to provide easier access to orotidine (B106555) (the nucleoside of orotic acid) and its derivatives, which could have therapeutic benefits. rsc.org
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) for Comprehensive System-Level Pathway Analysis related to this compound
To gain a holistic understanding of orotic acid's role in biology, it is essential to move beyond single-pathway analysis and embrace a systems-level approach. The integration of multiple "omics" datasets allows researchers to construct comprehensive models of the cellular processes influenced by orotic acid.
Metabolomics: This provides a direct snapshot of the concentrations of orotic acid and related metabolites in biological fluids and tissues. Metabolomic profiling is crucial for diagnosing inborn errors of metabolism, such as urea cycle disorders or orotic aciduria, where OA levels are significantly altered. nih.gov
Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can determine how altered levels of orotic acid affect gene expression. This can reveal which signaling pathways and cellular processes are activated or repressed in response to OA accumulation, providing insights into its regulatory functions. researchgate.net
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify changes in the levels of enzymes involved in pyrimidine metabolism and related pathways in response to varying concentrations of orotic acid. This helps to understand the adaptive responses of the cell at the protein level.
Multi-Omics Integration: The true power of this approach lies in combining these datasets. For example, by integrating metabolomic data showing high orotic acid levels with transcriptomic data revealing changes in gene expression, researchers can build detailed models of the cellular response to metabolic stress. preprints.orgmdpi.com This can help to identify novel biomarkers for disease and uncover previously unknown functions of orotic acid. This integrated approach can connect changes in gut microbiota and their metabolites to metabolic features in serum and follicular fluid, providing a more complete picture of systemic effects. nih.gov
Q & A
Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., enzyme inhibition, cellular uptake)?
- Methodological Answer : Apply the PICO framework: define Population (cell lines, enzymes), Intervention (concentration ranges), Comparison (positive/negative controls), and Outcome (IC₅₀, uptake kinetics). Use dose-response assays and kinetic modeling. Ensure biological replicates and statistical power analysis to minimize Type I/II errors .
Q. How should researchers address contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Conduct a meta-analysis to identify variables (e.g., assay pH, temperature, or solvent systems). Replicate experiments under standardized conditions and perform sensitivity analyses. Use tools like Bland-Altman plots to assess inter-study variability .
Q. What strategies integrate computational modeling (e.g., molecular docking) with experimental data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with mutagenesis studies to validate binding sites. Cross-reference computational predictions with experimental kinetic data (e.g., surface plasmon resonance) to refine binding affinity estimates .
Q. How can long-term stability studies of this compound be designed to assess degradation under varying storage conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Apply Arrhenius kinetics to extrapolate shelf life. Include photostability assays if light-sensitive .
Cross-Disciplinary and Methodological Challenges
Q. What cross-disciplinary approaches (e.g., metabolomics, cheminformatics) enhance understanding of this compound’s role in biochemical pathways?
- Methodological Answer : Pair LC-MS-based metabolomics with pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected metabolites. Use cheminformatics tools (e.g., ChemAxon) to predict solubility and bioavailability, guiding in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
